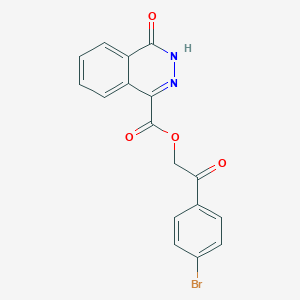
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, BEMOSA has shown promising results in scientific research for its potential therapeutic effects in other areas.
Mechanism of Action
The mechanism of action of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that plays a key role in regulating the pH of tumor microenvironments. By inhibiting this enzyme, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can disrupt the acidic environment that promotes tumor growth and metastasis. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of other enzymes such as carbonic anhydrase II and III, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can reduce tumor growth and metastasis in mouse models of breast cancer and melanoma. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. These effects are believed to be due to the inhibition of carbonic anhydrase enzymes and the resulting changes in pH and oxygenation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments is its high yield and purity. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Future Directions
There are several future directions for research on N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide could be studied for its potential effects on other disease models such as neurodegenerative diseases and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in clinical settings, which could pave the way for its use in human therapies.
Synthesis Methods
The synthesis of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of the reaction is relatively high, making N-benzyl-5-ethyl-2-methoxybenzenesulfonamide an attractive compound for further research.
Scientific Research Applications
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various disease models. One of the most promising applications of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is in the treatment of cancer. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-9-10-15(20-2)16(11-13)21(18,19)17-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
NLJWDYILXHVYMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
